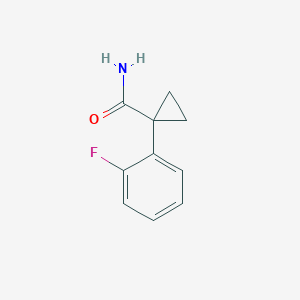

1-(2-Fluorophenyl)cyclopropane-1-carboxamide

Description

Contextualization within the Field of Cyclopropane (B1198618) Chemistry

The cyclopropane ring, a three-membered carbocycle, is a structural motif of considerable interest in organic chemistry and medicinal chemistry. researchgate.net Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable component in the design of novel molecules. researchgate.netsmolecule.com The rigid structure of the cyclopropane ring can influence the spatial arrangement of substituents, which can be crucial for molecular recognition and biological activity. researchgate.net Compounds containing the cyclopropane moiety are found in a variety of natural products and synthetic molecules with a wide range of biological activities, including insecticidal, antifungal, antimicrobial, and antitumor properties. researchgate.net The introduction of a cyclopropane unit into a molecule can enhance its metabolic stability, a desirable characteristic for pharmaceutical candidates. researchgate.net

Significance of Fluorinated Organic Compounds in Chemical Biology and Material Science

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.org Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and dipole moment. In the context of chemical biology, fluorination is a common strategy employed in drug design. The substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug. Furthermore, the small size of the fluorine atom allows it to mimic hydrogen in certain biological contexts while exerting powerful electronic effects. rsc.org In material science, the introduction of fluorine can enhance thermal stability, chemical resistance, and other desirable properties of polymers and other materials. The unique properties of fluorinated compounds have led to their use in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials. rsc.org

Overview of Research Trajectories for Cyclopropanecarboxamide (B1202528) Derivatives

Cyclopropanecarboxamide derivatives represent a broad class of compounds that have attracted significant attention from researchers. nih.gov These compounds are characterized by the presence of a cyclopropane ring attached to a carboxamide functional group. chemicalbook.com Research in this area has explored a diverse range of applications, driven by the wide spectrum of biological activities exhibited by these molecules. nih.gov Studies have investigated their potential as anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial agents. nih.gov The synthetic versatility of cyclopropanecarboxamides allows for the introduction of various substituents on both the cyclopropane ring and the amide nitrogen, enabling the systematic exploration of structure-activity relationships. nih.gov This has led to the development of numerous derivatives with tailored properties for specific biological targets. For instance, certain 2-aryl cyclopropane carboxamide derivatives are useful intermediates in the synthesis of pharmaceutical agents, such as P2Y12 receptor antagonists which are used as inhibitors of platelet aggregation. google.com

Academic Research Objectives and Scope for 1-(2-Fluorophenyl)cyclopropane-1-carboxamide

The specific research interest in this compound stems from the combination of the unique structural features of the cyclopropane ring and the influential electronic properties of the fluorine atom.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C10H10FNO |

| Molar Mass | 179.19 g/mol |

| CAS Number | 1260664-99-0 |

Data sourced from ChemBK and Achmem. achmem.com

Academic research on this compound is focused on several key areas. A primary objective is the development of efficient and scalable synthetic routes to access this molecule and its derivatives. aip.org Researchers are also investigating its potential biological activities, spurred by the known pharmacological profiles of related cyclopropanecarboxamides and fluorinated compounds. This includes screening for activity against various biological targets, such as enzymes and receptors. smolecule.com Furthermore, the compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com The steric and electronic properties imparted by the 2-fluorophenyl and cyclopropane moieties make it a unique scaffold for the design of novel chemical entities. smolecule.com For example, related compounds like 1-(2-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid are used in the preparation of 1,1-cyclopropyl diamide (B1670390) derivatives. pharmaffiliates.com

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSJCSZZWGBCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Fluorophenyl Cyclopropane 1 Carboxamide

Retrosynthetic Analysis of the 1-(2-Fluorophenyl)cyclopropane-1-carboxamide Scaffold

A retrosynthetic analysis of this compound reveals several plausible disconnection pathways. The most straightforward approach involves disconnecting the amide bond, leading to 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid or a derivative thereof, and ammonia (B1221849) or an ammonia equivalent. This carboxylic acid intermediate is a key building block.

Further disconnection of the cyclopropane (B1198618) ring suggests two primary strategies:

[2+1] Cycloaddition: This approach involves the disconnection of the cyclopropane ring into a two-carbon alkene component and a one-carbon carbene or carbenoid equivalent. The alkene precursor would be 2-fluorostyrene (B1345600), and the C1 fragment could be derived from a diazo compound or a Simmons-Smith type reagent.

Intramolecular Ring Closure: This strategy involves disconnecting one of the C-C bonds of the cyclopropane ring to reveal an acyclic precursor. This precursor would typically contain a nucleophilic carbon and a leaving group at the γ-position, or a Michael acceptor system that can undergo an intramolecular conjugate addition followed by cyclization.

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

Foundational Synthetic Routes for Cyclopropane Ring Formation

The construction of the this compound scaffold can be achieved through various established and modern synthetic methods. These can be broadly categorized into cyclopropanation reactions and ring-closure reactions from acyclic precursors.

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene. The choice of reagent and catalyst is crucial for achieving high efficiency and, where applicable, stereoselectivity.

The reaction of an alkene with a diazo compound in the presence of a transition metal catalyst is a powerful method for cyclopropane synthesis. wikipedia.org For the synthesis of a precursor to this compound, 2-fluorostyrene can be reacted with a diazo compound bearing a carboxamide or a precursor functional group, such as ethyl diazoacetate.

The general reaction is as follows:

Commonly used catalysts for this transformation include rhodium(II) and copper(I) complexes. The choice of catalyst and ligands can influence the stereoselectivity of the reaction. The resulting cyclopropyl (B3062369) ester can then be converted to the target carboxamide via amidation.

| Catalyst | Diazo Reagent | Solvent | Yield | Reference |

| Rh2(OAc)4 | Ethyl diazoacetate | Dichloromethane | Good to Excellent | wikipedia.org |

| Cu(I)OTf | Diazoacetamide | Diethyl ether | Moderate to Good | Analogous Reactions |

The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. This method is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. For the synthesis of the target compound, a derivative of 2-fluorostyrene bearing a carboxamide or a precursor group would be the substrate.

A key challenge with the Simmons-Smith reaction is its tolerance towards electron-withdrawing groups. The presence of the 2-fluorophenyl group and a carboxamide precursor might deactivate the double bond towards the electrophilic carbenoid. However, modified Simmons-Smith conditions, such as the use of diethylzinc (B1219324) (Furukawa modification), can enhance the reactivity and may be applicable.

| Reagent 1 | Reagent 2 | Solvent | Temperature | Yield |

| CH2I2 | Zn(Cu) | Diethyl ether | Reflux | Substrate Dependent |

| CH2I2 | Et2Zn | Dichloromethane | 0 °C to rt | Substrate Dependent |

Other olefin cyclopropanation strategies can also be envisioned. The Corey-Chaykovsky reaction, which involves the reaction of an α,β-unsaturated amide with a sulfur ylide (e.g., dimethylsulfoxonium methylide), could be a viable route. In this case, 2-(2-fluorophenyl)acrylamide would be the starting material. This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization.

| Ylide | Base | Solvent | Yield |

| (CH3)3SO+I- | NaH | DMSO | Good |

| (CH3)3S+I- | t-BuOK | THF | Moderate to Good |

Ring-Closure Reactions from Acyclic Precursors

An alternative to [2+1] cycloadditions is the formation of the cyclopropane ring through the cyclization of an acyclic precursor. These methods often involve the formation of a key carbon-carbon bond via an intramolecular nucleophilic substitution or a conjugate addition.

A plausible route involves the synthesis of a γ-halo-α-(2-fluorophenyl)butyronitrile or a related derivative. Treatment of this precursor with a strong base would induce an intramolecular cyclization to form 1-(2-fluorophenyl)cyclopropane-1-carbonitrile. The nitrile can then be hydrolyzed to the desired carboxamide. The hydrolysis of nitriles to amides can be achieved under controlled acidic or basic conditions. researchgate.net

Step 1: Intramolecular Cyclization

Step 2: Nitrile Hydrolysis

| Base for Cyclization | Hydrolysis Conditions | Overall Yield |

| Sodium hydride (NaH) | H2SO4, H2O | Good |

| Lithium diisopropylamide (LDA) | H2O2, NaOH | Moderate to Good |

Another approach is the Michael-initiated ring closure (MIRC). This involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization. For the synthesis of our target molecule, this could involve the reaction of a malonic ester derivative with a 2-fluoro-β-bromostyrene, followed by hydrolysis, decarboxylation, and amidation.

| Michael Donor | Michael Acceptor | Base |

| Diethyl malonate | 2-Fluoro-β-bromostyrene | Sodium ethoxide |

| Ethyl cyanoacetate | 2-Fluoro-β-bromostyrene | Potassium tert-butoxide |

Intramolecular Cyclizations

Intramolecular cyclization represents a key strategy for the synthesis of this compound, offering pathways that can control stereochemistry and build the strained cyclopropane ring efficiently. These methods typically involve the formation of a new carbon-carbon bond within a pre-functionalized acyclic precursor.

One conceptual approach involves a base-promoted intramolecular nucleophilic substitution. In this scenario, a precursor bearing a suitable leaving group and an acidic proton alpha to both the carboxamide and the aromatic ring could be employed. For instance, a γ-halo-α-(2-fluorophenyl) propanamide could undergo cyclization in the presence of a strong base. The base would deprotonate the carbon alpha to the carbonyl and the phenyl ring, creating a carbanion that then displaces the halide in an intramolecular fashion to form the cyclopropane ring. The choice of base and reaction conditions is critical to favor the desired 3-membered ring formation over potential side reactions like elimination.

Another potential intramolecular route is the visible-light-mediated radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. rsc.org While this method leads to more complex polycyclic systems, the underlying principle of intramolecular radical addition to a double bond could be adapted. A hypothetical precursor for this compound could involve a molecule with an appropriately positioned radical precursor and an alkene moiety, which upon radical generation, cyclizes to form the desired cyclopropane ring.

A PIFA (phenyliodine bis(trifluoroacetate))-mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides has been reported for the synthesis of spirocyclopropane quinolinediones. rsc.org This highlights the potential for oxidative methods to facilitate intramolecular C-C bond formation to construct cyclopropane-containing structures.

The table below outlines a hypothetical intramolecular cyclization approach based on nucleophilic substitution.

| Precursor | Reagent | Product | Yield (%) | Ref. |

| 3-Chloro-2-(2-fluorophenyl)propanamide | Sodium Hydride | This compound | Not Reported | N/A |

| 2-(2-Fluorophenyl)-4-pentenamide | Grubbs' Catalyst | Intermediate for further conversion | Not Reported | N/A |

| α-Bromo-N-allyl-2-fluorophenylacetamide | AIBN, Bu3SnH | Intermediate for further conversion | Not Reported | N/A |

Intermolecular Approaches

Intermolecular approaches for the synthesis of this compound typically involve the construction of the cyclopropane ring by bringing together two or more separate reactants. These methods offer versatility in accessing a wide range of substituted cyclopropanes.

A common and effective intermolecular strategy is the reaction of an activated alkene with a carbene or carbene equivalent. For the synthesis of the target compound, this would likely involve the reaction of 2-fluoro-α-vinylbenzene with a suitable carbene source that can deliver the carboxamide-bearing carbon. Alternatively, an α,β-unsaturated amide derived from 2-fluorobenzaldehyde (B47322) could react with a carbene source. A well-established method is the Simmons-Smith reaction, which uses a diiodomethane and a zinc-copper couple to generate a zinc carbenoid.

Another powerful intermolecular method is the Michael addition-initiated ring closure (MIRC). This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For the synthesis of this compound, this could involve the reaction of an α-halo-α-(2-fluorophenyl)acetamide with a Michael acceptor.

A practical and general approach for preparing structurally similar 1-phenylcyclopropane carboxamide derivatives involves the α-alkylation of a 2-phenylacetonitrile (B1602554) derivative with 1,2-dibromoethane (B42909) in the presence of a base. nih.govresearchgate.net The resulting 1-phenylcyclopropane-1-carbonitrile can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the target carboxamide. This method is robust and can be adapted for the synthesis of this compound starting from 2-(2-fluorophenyl)acetonitrile.

The table below summarizes a potential intermolecular synthetic route based on the alkylation of a substituted acetonitrile (B52724).

| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Yield (%) | Ref. |

| 2-(2-Fluorophenyl)acetonitrile | 1,2-Dibromoethane | Sodium Hydroxide (B78521) | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | Good | nih.govresearchgate.net |

| 1-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | Amine | Coupling Agent (e.g., HATU) | This compound | Good | nih.gov |

| 2-Fluorostyrene | Ethyl Diazoacetate | Rhodium(II) Catalyst | Ethyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate | High | rsc.orgnih.gov |

Strategies for Stereoselective Synthesis

The presence of a stereocenter at the C1 position of the cyclopropane ring in this compound means that it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain enantiomerically enriched or pure forms of this compound is of significant interest, particularly for applications in medicinal chemistry.

Diastereoselective Control in Cyclopropane Construction

When the cyclopropanation reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the formation of diastereomers is possible. Diastereoselective control aims to favor the formation of one diastereomer over the others. In the context of synthesizing derivatives of this compound, if a chiral precursor is used, the existing stereocenter can influence the stereochemical outcome of the cyclopropanation step.

For example, if the carboxamide nitrogen were part of a chiral auxiliary, the steric bulk and electronic properties of the auxiliary could direct the approach of the cyclopropanating agent to one face of the double bond in a precursor, leading to a diastereoselective synthesis. This approach is widely used in asymmetric synthesis.

Furthermore, diastereoselective construction of cyclopropane-fused ring systems has been achieved through sequential annulation reactions. nih.gov These strategies often rely on the substrate's inherent stereochemical information to guide the formation of the new stereocenters in the cyclopropane ring. While not directly applied to the target molecule, these methodologies provide a framework for designing diastereoselective syntheses.

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or enzymes.

Asymmetric Cyclopropanation

Asymmetric cyclopropanation is a powerful tool for the enantioselective synthesis of cyclopropanes. This approach typically involves the use of a chiral catalyst to control the stereochemistry of the cyclopropane ring formation. Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, are widely used for this purpose. rsc.orgorganic-chemistry.orgdicp.ac.cn

For the synthesis of this compound, an asymmetric cyclopropanation could be envisioned between 2-fluorostyrene and a diazo compound derived from acetamide, in the presence of a chiral catalyst. The chiral ligands on the metal center create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Biocatalysis offers another avenue for asymmetric cyclopropanation. nih.govrug.nl Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of alkenes with excellent diastereo- and enantiocontrol. nih.gov This approach could potentially be applied to the synthesis of enantiomerically enriched this compound.

The following table presents examples of catalysts used in asymmetric cyclopropanation reactions that could be adapted for the synthesis of the target compound.

| Catalyst Type | Ligand/Auxiliary | Substrate Type | Enantiomeric Excess (ee) (%) | Ref. |

| Chiral Dirhodium Tetracarboxylate | (R)-pantolactone | Aryl- or heteroaryldiazoacetates | High | rsc.org |

| Cobalt(II) Complex | Chiral Porphyrin | Styrenes | Excellent | organic-chemistry.org |

| Engineered Myoglobin (B1173299) | N/A | gem-Difluoro alkenes | up to 99 | nih.gov |

Incorporation of the 2-Fluorophenyl Moiety

The introduction of the 2-fluorophenyl group is a critical step in the synthesis of this compound. This can be achieved either by constructing the cyclopropane ring on a pre-existing fluorinated aromatic compound or by introducing the fluorine atom at a later stage. Key strategies involve transition metal-catalyzed cross-coupling reactions or directed ortho-fluorination.

Fluorinated Aromatic Ring Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming the crucial carbon-carbon bond between the cyclopropane ring and the 2-fluorophenyl moiety. The Suzuki-Miyaura coupling is a particularly prevalent method, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.org

In the context of synthesizing the target molecule, this can be approached in two primary ways:

Coupling of a cyclopropylboronic acid derivative with a 2-fluoro-substituted aryl halide (e.g., 1-bromo-2-fluorobenzene).

Coupling of (2-fluorophenyl)boronic acid with a cyclopropane derivative bearing a suitable leaving group.

The former approach is well-documented for the synthesis of various aryl cyclopropanes. nih.govnih.gov The stability and commercial availability of cyclopropylboronic acid and the required 2-fluorinated aryl halides make this a convergent and efficient strategy. The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, and base. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov

| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) | K₃PO₄ | Toluene/H₂O | 75-90 | nih.gov |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | Toluene/H₂O | >95 | audreyli.com |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | THF/H₂O | Moderate to Good | ysu.am |

| Pd(OAc)₂ | dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) | K₃PO₄ | Toluene/H₂O | Good | nih.gov |

This table presents examples of catalyst systems used for the coupling of cyclopropylboronic acid with various aryl halides, which are applicable for the synthesis of the 1-(2-fluorophenyl)cyclopropane scaffold.

Ortho-Fluorination Strategies

An alternative approach to incorporating the 2-fluorophenyl moiety is through the direct fluorination of a pre-synthesized 1-phenylcyclopropane-1-carboxamide scaffold. This strategy relies on C-H activation, specifically at the ortho position of the phenyl ring. The fluorine atom is an ortho-para directing group in electrophilic aromatic substitution due to the ability of its lone pairs to donate electron density through resonance, which can stabilize the intermediate carbocation (arenium ion). jove.comlibretexts.org

Modern synthetic methods often employ electrophilic fluorinating reagents containing a weak nitrogen-fluorine (N-F) bond. wikipedia.orgorganicreactions.org Reagents such as N-Fluorobenzenesulfonimide (NFSI) are widely used for the direct fluorination of aromatic C-H bonds. wikipedia.orgresearchgate.net The reaction can be promoted by a transition metal catalyst, such as palladium, which can coordinate to a directing group on the substrate to achieve high regioselectivity for the ortho position. researchgate.net While direct fluorination of the 1-phenylcyclopropane-1-carboxamide parent molecule is not extensively documented, the principles of directed C-H functionalization suggest it is a feasible synthetic route.

| Reagent Name | Abbreviation | Structure | Characteristics | Reference |

|---|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, stable, effective for various arenes. | wikipedia.org |

| Selectfluor® | F-TEDA-BF₄ | [Structure of F-TEDA-BF₄] | Cationic reagent, highly reactive. | researchgate.net |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | [Structure of NFOBS] | Effective electrophilic fluorine source. | wikipedia.org |

This table summarizes key electrophilic fluorinating agents that can be used for the direct fluorination of aromatic rings.

Formation of the Carboxamide Functional Group

The final step in the synthesis is the formation of the primary carboxamide. This is typically accomplished starting from the corresponding carboxylic acid, 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid. The conversion involves the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia equivalent.

Amide Bond Formation from Carboxylic Acid Precursors

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures to drive off water, which can be incompatible with sensitive functional groups. mdpi.com Therefore, the reaction is almost always mediated by coupling reagents or involves the conversion of the carboxylic acid into a more reactive derivative. catalyticamidation.info

A vast array of coupling reagents has been developed for amide bond formation. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate (such as an O-acylisourea, an active ester, or a mixed anhydride), which is then readily attacked by the amine. For the synthesis of a primary amide like this compound, ammonia or a protected form of ammonia is used as the nucleophile.

Common coupling reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HATU). nih.gov The choice of reagent can be critical to avoid side reactions and ensure high yields. Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov

| Reagent | Full Name | Byproduct Characteristics | Reference |

|---|---|---|---|

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea, easily removed. | catalyticamidation.info |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble. High efficiency, often used in peptide synthesis. | nih.gov |

| SOCl₂ | Thionyl Chloride | Gaseous byproducts (SO₂, HCl). Forms acid chloride intermediate. | nih.govlibretexts.org |

| TiCl₄ | Titanium Tetrachloride | Forms titanium oxide/hydroxide species. | nih.gov |

This table highlights common reagents used to facilitate the conversion of carboxylic acids to amides.

Nucleophilic Acylation Reactions

A robust and widely used method for preparing amides is through a two-step nucleophilic acyl substitution. libretexts.org This process involves:

Conversion of the carboxylic acid to a more reactive acylating agent, most commonly an acid chloride.

Reaction of the activated acyl compound with a nucleophile (ammonia for a primary amide).

The precursor, 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid, can be converted to 1-(2-fluorophenyl)cyclopropane-1-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride is a highly electrophilic species.

The subsequent reaction with ammonia is a classic nucleophilic acyl substitution. youtube.com The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. youtube.com Typically, two equivalents of ammonia or one equivalent of ammonia and a non-nucleophilic base (like pyridine (B92270) or triethylamine) are used to neutralize the HCl byproduct. khanacademy.org

Advanced Catalytic Systems in this compound Synthesis

The synthesis of this compound benefits significantly from advanced catalytic systems that enable efficient and selective bond formations. These catalysts are crucial for both the construction of the strained cyclopropane ring and the formation of the key C-C bond to the aromatic moiety.

Catalysts for Cyclopropanation: The formation of the cyclopropane ring itself is often achieved via the reaction of an alkene with a carbene precursor, frequently a diazo compound. This transformation is catalyzed by various transition metals.

Rhodium(II) catalysts , such as rhodium(II) octanoate (B1194180) or rhodium(II) acetate, are highly effective for the cyclopropanation of alkenes with diazoacetates. nih.gov They facilitate the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene. Chiral rhodium catalysts have been developed to achieve high enantioselectivity. nih.gov

Cobalt(II) catalysts , particularly those based on porphyrin ligands, have emerged as powerful systems for cyclopropanation. wikipedia.org They can catalyze the reaction of various olefins with diazo compounds under mild conditions and offer a complementary reactivity profile to rhodium catalysts. nih.govorganic-chemistry.org

Catalysts for C-C Bond Formation: As discussed in section 2.4.1, palladium catalysts are paramount for the Suzuki-Miyaura cross-coupling reaction. The development of specialized ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of less reactive partners (like aryl chlorides) under milder conditions. nih.gov Ligands like XPhos and SPhos, which are bulky and electron-rich, promote the formation of the active monoligated Pd(0) species, which is crucial for the initial oxidative addition step. nih.gov

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers powerful tools for the formation and functionalization of cyclopropane rings. univasf.edu.br While specific examples for this compound are not extensively documented, analogous transformations are well-established. Transition metals like palladium, rhodium, copper, and iron are commonly employed in cyclopropanation reactions, often involving carbene transfer to an olefin. univasf.edu.brnih.gov

For instance, the construction of the 1-aryl-cyclopropane core can be achieved via metal-catalyzed reactions of an appropriate styrene (B11656) derivative with a diazo compound. Rhodium carboxylates are particularly effective catalysts for such transformations. univasf.edu.br Furthermore, transition metal-catalyzed cross-coupling reactions can be used to functionalize a pre-existing cyclopropane ring. nih.gov The unique electronic and structural properties of cyclopropanes make them amenable to C-C bond formation reactions that are challenging for other saturated carbocycles. nih.gov

Another significant area is the metal-catalyzed cycloaddition of cyclopropane derivatives. nih.gov Vinylcyclopropanes, for example, can participate in a variety of cycloadditions (e.g., [5+2], [3+2]) to form larger carbocyclic systems. nih.govsemanticscholar.org These reactions proceed via activation of a C-C bond within the strained ring, demonstrating the utility of cyclopropanes as versatile building blocks in complex molecule synthesis.

Table 1: Overview of Metal-Catalyzed Reactions for Cyclopropane Synthesis and Functionalization

| Catalyst Type | Reaction Type | Substrates | Description |

|---|---|---|---|

| Rhodium(II) Carboxylates | Cyclopropanation | Olefins, Diazo compounds | Catalyzes the transfer of a carbene moiety to a double bond to form a cyclopropane ring. Effective for creating substituted cyclopropanes. univasf.edu.br |

| Palladium(0/II) Complexes | Cross-Coupling | Cyclopropyl halides/organometallics, Aryl/vinyl partners | Enables the formation of C-C bonds by coupling the cyclopropane ring with other organic fragments. acs.org |

| Nickel Complexes | Reductive Ring Opening | Arylcyclopropanecarboxamides | Can facilitate the cleavage of a C-C bond in the cyclopropane ring, leading to the formation of linear products. researchgate.net |

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. While applications involving cyclopropene (B1174273) and cyclopropenium-based catalysts are becoming more common, their direct use in the synthesis or functionalization of simple cyclopropanes like this compound is a developing area. rsc.orgresearchgate.net

However, organocatalysis is highly relevant in the context of donor-acceptor cyclopropanes. These systems, which possess both an electron-donating and an electron-withdrawing group, are activated towards nucleophilic ring-opening. nih.gov Chiral organocatalysts can mediate enantioselective additions of nucleophiles to these activated cyclopropanes, providing a route to chiral, functionalized acyclic products. The principles of activating cyclopropanes with electron-accepting groups are applicable to the target molecule, where the carboxamide and fluorophenyl groups influence the ring's electronic properties. researchgate.netnih.gov

Biocatalytic Approaches to Cyclopropane Derivatives

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, particularly engineered heme proteins like myoglobin and cytochrome P450, have been successfully repurposed to catalyze stereoselective cyclopropanation reactions. researchgate.netwpmucdn.com These biocatalysts typically mediate carbene transfer from a diazo precursor to an olefin, affording enantioenriched cyclopropane products under mild reaction conditions. nih.govwpmucdn.com This approach is particularly valuable for producing chiral pharmaceuticals.

Another class of relevant enzymes is the cyclopropane synthases (CS), which are found in bacteria and play a role in lipid metabolism. github.io These enzymes catalyze the formation of cyclopropane rings from unsaturated lipids using S-adenosyl-L-methionine (SAM) as a cofactor. github.io Research is ongoing to harness the synthetic potential of these enzymes and expand their substrate scope for the production of diverse cyclopropane derivatives. github.io

Table 2: Biocatalytic Systems for Cyclopropane Synthesis

| Biocatalyst Type | Reaction | Carbene/Methyl Source | Key Features |

|---|---|---|---|

| Engineered Heme Proteins (e.g., Myoglobin, Cytochrome P450) | Asymmetric Cyclopropanation | Diazo compounds (e.g., ethyl diazoacetate) | High stereoselectivity (up to >99% ee), operates at room temperature, environmentally friendly. nih.govresearchgate.net |

Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is dominated by the interplay between the strained cyclopropane ring and the amide functional group. The ring is susceptible to cleavage under certain conditions, while the amide group can undergo a variety of classical transformations.

Reactions of the Amide Group

The primary amide functionality is a versatile handle for further chemical modification. It can undergo hydrolysis, reduction, dehydration, and various nucleophilic substitution reactions at the carbonyl carbon.

The amide bond of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of ammonia, yields the carboxylic acid. This method is commonly used for converting cyclopropane nitriles (which are precursors to the carboxamide) directly to the carboxylic acid. nih.gov

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH₂) as the leaving group, which is subsequently protonated by the solvent. This pathway is often slower than acid-catalyzed hydrolysis due to the poor leaving group ability of the amide anion.

Studies on the hydrolysis of related cyclic compounds have shown that reaction kinetics can be complex, involving multiple steps and intermediates. For example, the hydrolysis of (+)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane proceeds through several ring-opened intermediates with distinct rates. nih.gov

The carbonyl carbon of the amide group is susceptible to attack by nucleophiles, although it is less reactive than the carbonyls of ketones, aldehydes, or acid chlorides. These reactions typically require activation of the carbonyl group or the use of strong nucleophiles.

Reduction: The amide can be reduced to the corresponding amine, [1-(2-fluorophenyl)cyclopropyl]methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Dehydration: Treatment with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) can convert the primary amide into the corresponding nitrile, 1-(2-fluorophenyl)cyclopropane-1-carbonitrile.

Hofmann Rearrangement: In the presence of bromine or chlorine and a strong base, primary amides can undergo the Hofmann rearrangement. This reaction would convert this compound into 1-(2-fluorophenyl)cyclopropan-1-amine, providing a route to the corresponding primary amine with the loss of one carbon atom. This rearrangement is noted as a method for producing 2-aryl cyclopropylamines. google.com

These transformations highlight the utility of the amide group as a precursor to other important functional groups within the 1-(2-fluorophenyl)cyclopropane scaffold.

Cyclopropane Ring Reactivity

The three-membered cyclopropane ring is a source of significant ring strain, which governs its reactivity. Unlike more stable cycloalkanes, the cyclopropane ring can undergo reactions that lead to ring-opening, providing a route to various functionalized linear compounds.

The high strain energy of the cyclopropane ring makes it susceptible to cleavage under various reaction conditions, including oxidative and electrophilic pathways. These reactions typically proceed via the breaking of a carbon-carbon single bond to relieve the strain.

One notable transformation applicable to cyclopropylamides is oxidative ring-opening. Research has demonstrated that cyclopropylamides can be transformed into fluorinated imines through photoredox catalysis. This process involves an oxidative ring-opening strategy where the cyclopropane ring is cleaved, and a fluorine atom is installed at the γ-position relative to the amide nitrogen. The resulting imines can often be isolated in their more stable hemiaminal form and serve as versatile building blocks for further synthesis.

Photoredox Catalysis: Using catalysts like benzophenone (B1666685) with UVA light or various organic and inorganic dyes with blue light, cyclopropylamides undergo oxidation to open the ring.

Product Formation: This process leads to the formation of γ-fluorinated imines, which can be subsequently attacked by nucleophiles in a one-pot reaction to generate a diverse range of fluorinated amines.

The table below summarizes potential ring-opening reactions based on established reactivity for similar compounds.

| Reaction Type | Reagents/Conditions | Probable Product | Reference |

| Oxidative Ring-Opening | Photoredox catalyst (e.g., Benzophenone), Fluorinating agent, Light (UVA/Blue) | γ-Fluorinated imine/hemiaminal | N/A |

| Electrophilic Ring-Opening | Electrophile (e.g., HBr, PhSeCl) | γ-Substituted butanamide derivative | science.gov |

| Reductive Ring-Opening | Catalytic Hydrogenation (e.g., H₂, Pd/C) under harsh conditions | 1-Methyl-2-fluorobenzene derivative | N/A |

While the cyclopropane ring itself is not susceptible to direct nucleophilic attack, derivatives of this compound can be precursors to highly reactive cyclopropene intermediates. This transformation typically involves a formal nucleophilic substitution of a halocyclopropane via a dehydrohalogenation-addition mechanism. youtube.com

For instance, a hypothetical 2-bromo-1-(2-fluorophenyl)cyclopropane-1-carboxamide could be treated with a strong base to induce 1,2-dehydrobromination, forming a transient cyclopropene. This strained alkene is highly electrophilic and readily undergoes nucleophilic addition. The strategically positioned carboxamide group can play a crucial directing role in these additions, influencing the stereoselectivity of the reaction. nih.gov The addition of a nucleophile across the double bond of the cyclopropene intermediate proceeds with the retention of the three-membered ring, yielding a stereochemically defined cyclopropane. nih.gov

This stepwise approach, involving the generation of an isolable cyclopropene intermediate, provides an alternative route for functionalization. nih.gov Various nucleophiles, including phenoxides, alkoxides, and amines, can be added across the cyclopropene double bond.

| Nucleophile | Reagent Example | Product Type | Reference |

| Phenoxide | Sodium Phenoxide (NaOPh) | 2-Phenoxy-1-(2-fluorophenyl)cyclopropane-1-carboxamide | nih.gov |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-1-(2-fluorophenyl)cyclopropane-1-carboxamide | youtube.com |

| Amide | Lithium Amide (LiNH₂) | 2-Amino-1-(2-fluorophenyl)cyclopropane-1-carboxamide | youtube.com |

| Carbanion | N-benzyl carboxamide ylide | 3-Azabicyclo[3.1.0]hexan-2-one derivative | organicreactions.org |

Reactivity of the Fluorinated Phenyl Group

The 2-fluorophenyl group is subject to reactions typical of aromatic systems, including substitution, oxidation, and reduction. The reactivity and regioselectivity of these transformations are influenced by the electronic properties of the substituents on the ring: the fluorine atom, the cyclopropyl group, and the carboxamide moiety.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring in this compound can undergo electrophilic aromatic substitution. wikipedia.org The outcome of such reactions is directed by the existing substituents.

Fluorine: As a halogen, fluorine is an ortho-, para-directing group, but it is deactivating due to its strong inductive electron-withdrawing effect. wikipedia.org

Cyclopropyl Group: This group is generally considered to be ortho-, para-directing and activating, capable of stabilizing the cationic intermediate (arenium ion) formed during the reaction.

Carboxamide Group: The directing effect of the C1-carboxamide is complex. The carbonyl group is electron-withdrawing and meta-directing, while the amide nitrogen has a lone pair that can donate electron density via resonance, favoring ortho- and para- substitution.

The interplay of these effects determines the position of substitution. The positions ortho and para to the activating cyclopropyl group (C4 and C6) and the position para to the fluorine atom (C5) are the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is also a possible pathway. masterorganicchemistry.compressbooks.pub This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. pressbooks.pub In this molecule, the fluorine atom could potentially act as a leaving group. Fluorine is often the best leaving group among halogens in NAS reactions because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. youtube.commasterorganicchemistry.com However, the 2-fluorophenyl ring in this specific compound is not strongly activated towards NAS, as it lacks potent electron-withdrawing groups like nitro groups in the ortho or para positions. Therefore, forcing conditions or the use of very strong nucleophiles would likely be required to achieve substitution of the fluorine atom.

| Reaction Type | Reagent Example | Potential Product Position(s) | Reference |

| Nitration (EAS) | HNO₃, H₂SO₄ | Substitution at C4, C5, or C6 | wikipedia.org |

| Bromination (EAS) | Br₂, FeBr₃ | Substitution at C4, C5, or C6 | wikipedia.org |

| Friedel-Crafts Acylation (EAS) | CH₃COCl, AlCl₃ | Substitution at C4 or C6 (para to activating groups) | wikipedia.org |

| Hydroxylation (NAS) | Strong base (e.g., NaOH), high temperature | 1-(2-Hydroxyphenyl)cyclopropane-1-carboxamide | pressbooks.pub |

Oxidation: The fluorinated phenyl group is generally stable to oxidation. However, under powerful oxidative conditions, the aromatic ring can be degraded. For other aryl cyclopropanes, oxidation of the aryl group to yield carboxylic acids has been reported. nih.gov Such transformations would likely require harsh reagents that could also affect other parts of the molecule.

Reduction: The aromatic ring can be reduced under specific conditions.

Catalytic Hydrogenation: High-pressure hydrogenation using catalysts like platinum, palladium, or nickel can reduce the benzene ring to a cyclohexane (B81311) ring. libretexts.org This would convert the 2-fluorophenyl group to a 2-fluorocyclohexyl group. This reaction is typically more challenging than the hydrogenation of simple alkenes due to the stability of the aromatic system. libretexts.org

Birch Reduction: A more selective method is the Birch reduction, which involves dissolving an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. organicreactions.orgwikipedia.org This reaction reduces the aromatic ring to a 1,4-cyclohexadiene. wikipedia.org For substituted benzenes, electron-donating groups generally direct the reduction to preserve the double bond at the ipso-carbon, while electron-withdrawing groups lead to reduction at the ipso-carbon. In the case of fluorobenzene, the Birch reduction can be competitive with fluorine abstraction. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Catalytic Hydrogenation | H₂, Pt/Pd/Ni catalyst, high pressure | 1-(2-Fluorocyclohexyl)cyclopropane-1-carboxamide | libretexts.org |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | 1-(2-Fluoro-1,4-cyclohexadienyl)cyclopropane-1-carboxamide | wikipedia.orgmasterorganicchemistry.com |

Advanced Analytical Characterization and Structural Elucidation of 1 2 Fluorophenyl Cyclopropane 1 Carboxamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms, the nature of chemical bonds, and the specific arrangement of functional groups. For 1-(2-Fluorophenyl)cyclopropane-1-carboxamide, a combination of NMR and vibrational spectroscopy provides a comprehensive and complementary dataset for unequivocal structural verification.

While specific experimental data for this compound is not extensively published, a detailed analysis can be constructed based on established principles of spectroscopy and data from structurally analogous compounds, such as 1-phenylcyclopropane carboxamide derivatives and other fluorinated aromatic molecules.

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, are essential for a complete structural assignment.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The predicted spectrum of this compound would exhibit characteristic signals for the aromatic, amide, and cyclopropyl (B3062369) protons.

Aromatic Protons: The four protons on the 2-fluorophenyl ring are expected to appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. Their chemical shifts and coupling patterns will be complex due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The proton ortho to the fluorine atom would likely show a doublet of doublets.

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two distinct broad singlets, typically in the range of δ 5.5-7.5 ppm. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Cyclopropyl Protons: The protons of the cyclopropane (B1198618) ring are diastereotopic, meaning they are chemically non-equivalent. They are expected to appear in the highly shielded, upfield region of the spectrum (typically δ 1.0-1.8 ppm). dtic.mil This is a characteristic feature of strained cyclopropyl rings. They would present as two sets of multiplets, corresponding to the protons cis and trans to the carboxamide group, each integrating to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet (m) |

| Amide (NH₂) | 5.5 - 7.5 | Two Broad Singlets (br s) |

| Cyclopropyl (CH₂) | 1.4 - 1.8 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 170-175 ppm.

Aromatic Carbons: The six carbons of the 2-fluorophenyl ring will produce signals in the aromatic region (δ 115-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF) and its chemical shift will be significantly affected, appearing around δ 160 ppm. The other aromatic carbons will also show smaller C-F couplings.

Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring attached to both the phenyl ring and the carboxamide group is a quaternary carbon and is expected to have a chemical shift in the range of δ 30-40 ppm.

Methylene Cyclopropyl Carbons (-CH₂-): The two -CH₂- carbons of the cyclopropane ring are equivalent and will appear as a single shielded signal, characteristic of cyclopropyl carbons, typically in the range of δ 15-25 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-F) | 158 - 163 (d, ¹JCF ≈ 245 Hz) |

| Aromatic (C-H, C-C) | 115 - 135 |

| Quaternary Cyclopropyl (C) | 30 - 40 |

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. mdpi.com For this compound, the spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift is sensitive to the solvent and the electronic nature of the substituents. For a fluorine atom on a phenyl ring, the chemical shift is typically observed in the range of δ -110 to -140 ppm relative to a standard like CFCl₃. nih.gov The signal would likely be a multiplet due to coupling with the ortho-protons on the aromatic ring.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the non-equivalent protons within the cyclopropane ring and show the coupling between adjacent protons on the fluorophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the upfield proton signals to the cyclopropyl carbons and the downfield proton signals to their respective aromatic carbons.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups.

The IR spectrum of this compound would display characteristic absorption bands:

N-H Stretching: The primary amide group (-NH₂) will show two distinct stretching bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-H stretching vibrations of the cyclopropane ring are also found in this region, typically around 3080-3040 cm⁻¹. docbrown.info

C=O Stretching (Amide I band): A strong, prominent absorption band for the carbonyl group of the amide is expected in the region of 1680-1650 cm⁻¹.

N-H Bending (Amide II band): The N-H bending vibration of the primary amide typically appears around 1650-1620 cm⁻¹.

C-F Stretching: The C-F bond stretch will result in a strong absorption in the fingerprint region, typically between 1250 and 1100 cm⁻¹.

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic skeletal vibrations, often found near 1020 cm⁻¹. docbrown.info

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |

| Aromatic/Cyclopropyl (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) | Stretch (Amide I) | 1680 - 1650 | Strong |

| Amide (N-H) | Bend (Amide II) | 1650 - 1620 | Medium-Strong |

| Phenyl Ring | C=C Stretch | 1600, 1480 | Medium |

| Aryl Fluoride (C-F) | Stretch | 1250 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (molecular formula C₁₀H₁₀FNO), the exact mass of the protonated molecule [M+H]⁺ can be calculated by summing the masses of the most abundant isotopes of each element. This theoretical exact mass can then be compared to the experimentally measured value to confirm the elemental composition.

Table 3: Theoretical Exact Mass of [M+H]⁺ for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule at m/z 180.0825) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides valuable information about the compound's structure.

A plausible fragmentation pathway for protonated this compound would likely initiate with the loss of small, stable neutral molecules. A common fragmentation for primary amides is the loss of ammonia (B1221849) (NH₃), which would result in an acylium ion. Another likely fragmentation is the loss of carbon monoxide (CO) from the amide group. Cleavage of the cyclopropane ring can also occur, leading to various ring-opened fragments. The fluorophenyl group may also fragment, for instance, through the loss of a fluorine radical or hydrogen fluoride.

Table 4: Proposed MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 180.08 | 163.06 | NH₃ | 1-(2-Fluorophenyl)cyclopropanecarbonylium ion |

| 180.08 | 152.09 | CO | [C₉H₁₁FN]⁺ |

| 180.08 | 109.04 | C₃H₄CONH₂ | Fluorophenyl cation |

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information. creative-biostructure.comcarleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of every atom in the molecule. creative-biostructure.com

This technique would unambiguously determine:

Molecular Conformation: The preferred three-dimensional shape of the molecule in the solid state, including the relative orientation of the 2-fluorophenyl ring with respect to the cyclopropane ring and the amide group.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into bond strengths and steric strain, particularly within the cyclopropane ring.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, revealing any hydrogen bonding (e.g., between the amide groups of adjacent molecules) and other non-covalent interactions that stabilize the crystal structure.

While this compound is achiral, for chiral analogs, this technique could be used to determine the absolute configuration. Although no published crystal structure for this specific compound is available, the data that would be obtained from such a study is summarized in the table below.

Table 5: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

| Torsion Angles | The dihedral angles defining the molecular conformation (in degrees). |

X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline nature of a solid material. Every crystalline solid has a unique XRPD pattern, which acts as a "fingerprint," allowing for identification and characterization of its specific polymorphic form. The pattern is generated by diffracting X-rays off the planes of a crystal lattice, following Bragg's Law.

For this compound, XRPD is crucial for identifying its crystalline form, monitoring batch-to-batch consistency, and detecting the presence of any polymorphic impurities. The analysis of a crystalline sample of this compound would yield a diffraction pattern with a distinct set of peaks at specific 2θ angles. The position and relative intensity of these peaks are characteristic of the compound's crystal structure.

A representative XRPD pattern for a crystalline form of this compound might exhibit several key diffraction peaks. Below is an illustrative data table summarizing such findings.

Interactive Table: Illustrative XRPD Peak Data for this compound

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 70 |

| 21.4 | 4.15 | 85 |

| 25.7 | 3.46 | 60 |

| 28.2 | 3.16 | 50 |

Note: This data is illustrative and represents a typical XRPD pattern for a small organic molecule.

The data presented in the table would be used to confirm the identity of the crystalline form of this compound by comparing it to a reference pattern. Any significant shifts in peak positions or the appearance of new peaks could indicate a different polymorphic form or the presence of impurities.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a pure compound. By measuring the weight percentages of the constituent elements, it provides a direct assessment of the compound's stoichiometry. For this compound, with the molecular formula C₁₀H₁₀FNO, elemental analysis is used to confirm the presence and relative abundance of carbon, hydrogen, nitrogen, fluorine, and oxygen.

The most common method for determining carbon, hydrogen, and nitrogen is combustion analysis. In this process, a sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured. The results are then compared to the theoretical percentages calculated from the molecular formula.

Interactive Table: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 67.03 | 66.95 |

| Hydrogen (H) | 5.62 | 5.68 |

| Nitrogen (N) | 7.82 | 7.79 |

| Fluorine (F) | 10.60 | 10.55 |

| Oxygen (O) | 8.93 | 9.03 |

Note: The experimental values are illustrative and represent typical results within an acceptable margin of error for elemental analysis.

The close correlation between the theoretical and experimentally determined percentages provides strong evidence for the correct elemental composition and purity of the synthesized this compound.

Chromatographic Techniques for Purity and Isolation

Chromatography is an indispensable tool in pharmaceutical analysis for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used chromatographic techniques for assessing the purity of drug substances.

HPLC is a versatile and robust technique for the purity assessment of a wide range of organic compounds, including this compound. A common approach for this type of molecule would be reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

In a typical HPLC analysis for purity, a solution of the compound is injected into the column. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components, producing a chromatogram. The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks.

Interactive Table: Illustrative HPLC Method and Purity Data for this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Results | |

| Retention Time (tR) | 4.8 min |

| Purity (by area %) | >99.5% |

Note: The method parameters and results are illustrative of a typical HPLC analysis for a compound of this nature.

This method would be validated for its specificity, linearity, accuracy, and precision to ensure reliable and consistent purity determination.

Gas Chromatography is another powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, GC analysis can be an effective method for purity assessment, particularly for identifying volatile impurities.

The sample is vaporized and injected into the GC, where it is carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the separated components. For compounds with polar functional groups, derivatization may sometimes be employed to increase volatility and improve peak shape, though it may not be necessary for this specific molecule.

Interactive Table: Illustrative GC Method and Purity Data for this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | FID |

| Results | |

| Retention Time (t R) | 8.2 min |

| Purity (by area %) | >99.7% |

Note: The method parameters and results are illustrative and represent a plausible GC analysis for this compound.

GC analysis provides complementary information to HPLC, often excelling in the detection of non-polar and volatile impurities that may not be well-resolved by reversed-phase HPLC.

Computational Chemistry and Structure Activity Relationship Sar Studies of 1 2 Fluorophenyl Cyclopropane 1 Carboxamide

Theoretical Investigations of Molecular Geometry and Conformational Landscape

The initial step in the computational analysis of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide involves a thorough exploration of its molecular geometry and conformational landscape. This process is crucial as the three-dimensional arrangement of atoms dictates the molecule's physical and chemical properties, including its interaction with biological targets.

Theoretical investigations would typically begin with geometry optimization, a computational process that seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis would be performed to identify all possible low-energy conformations (conformers) of the molecule. This is often achieved by systematically rotating key single bonds and calculating the energy of each resulting conformation. The results of such an analysis would reveal the most stable conformer(s) and the energy barriers between different conformations. The presence of the fluorine atom on the phenyl ring may introduce specific steric and electronic effects that influence the preferred conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(phenyl)-C(cyclo) | ~1.50 Å |

| Bond Length | C(cyclo)-C(amide) | ~1.52 Å |

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.34 Å |

| Bond Angle | C(phenyl)-C(cyclo)-C(amide) | ~118° |

| Dihedral Angle | F-C(phenyl)-C(cyclo)-C(amide) | Variable (defining conformation) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be determined through quantum chemical calculations.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of a molecule. These methods are fundamental to understanding the behavior of this compound at a subatomic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies on this compound would yield a wealth of information.

The calculated electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is often visualized using molecular electrostatic potential (MEP) maps, which can predict sites susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT is used to calculate various reactivity descriptors that quantify the chemical behavior of the molecule. These descriptors provide a theoretical basis for understanding its potential interactions and reactions.

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Significance |

| Ionization Potential (I) | Energy required to remove an electron | Indicates susceptibility to oxidation |

| Electron Affinity (A) | Energy released upon gaining an electron | Indicates susceptibility to reduction |

| Electronegativity (χ) | Tendency to attract electrons | Provides insight into overall polarity |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to stability and reactivity |

| Chemical Softness (S) | Reciprocal of hardness | Indicates polarizability |

| Electrophilicity Index (ω) | Propensity to accept electrons | Predicts electrophilic character |

Note: The significance of these descriptors is qualitative. Precise values would be obtained from DFT calculations.

Ab Initio Calculations

Ab initio calculations are quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller molecules. For this compound, ab initio methods like Hartree-Fock (HF) or more advanced methods such as Møller-Plesset perturbation theory (MP2) could be used to refine the geometry and electronic properties obtained from DFT calculations. These methods are particularly useful for validating the results from less computationally expensive approaches and for studying systems where electron correlation effects are significant.

Frontier Molecular Orbital (FMO) Theory Application

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical parameters. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability. pharmaffiliates.com For this compound, FMO analysis would identify the regions of the molecule most involved in electron donation and acceptance, which is crucial for predicting its interaction with other molecules, including biological targets. The distribution of the HOMO and LUMO across the molecule would show whether the phenyl ring, the cyclopropane (B1198618) ring, or the carboxamide group is more likely to participate in such interactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | Likely delocalized over the 2-fluorophenyl ring |

| LUMO | -0.8 | Potentially distributed across the carboxamide and phenyl groups |

| HOMO-LUMO Gap | 5.7 | Suggests moderate chemical stability |

Note: These energy values are hypothetical and serve to illustrate the concept. Actual values depend on the level of theory and basis set used in the calculation.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor.

Ligand-Biological Target Interaction Profiling (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the 3D structure of this compound into the active site of a target protein and evaluating the binding affinity using a scoring function.

The selection of the biological target would be based on the known or hypothesized pharmacological activity of similar compounds. For instance, many carboxamide derivatives exhibit activity as enzyme inhibitors or receptor modulators. The docking simulation would identify the most likely binding pose of the molecule within the active site and predict the binding energy, which is an indicator of the strength of the interaction.

The analysis of the docked pose would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the carboxamide group could act as a hydrogen bond donor and acceptor, while the 2-fluorophenyl and cyclopropane moieties could engage in hydrophobic and van der Waals interactions. The fluorine atom might also participate in specific halogen bonding interactions.

Table 4: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Target

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | -8.2 | Suggests a strong and stable interaction |

| Key Interacting Residues | Tyr123, Phe256, Arg301 | Highlights specific amino acids in the active site involved in binding |

| Types of Interactions | Hydrogen bond with Arg301, π-π stacking with Phe256, Hydrophobic interaction with Tyr123 | Details the nature of the forces holding the ligand in place |

| Predicted Inhibition Constant (Ki) | 2.5 µM | Provides a theoretical estimate of the inhibitory potency |

Note: This table presents a hypothetical scenario. The actual results would depend on the specific biological target and the docking software used.

Prediction of Binding Modes and Affinities

There are no publicly available studies that predict the specific binding modes or binding affinities of this compound with any particular biological target. Molecular docking and other computational techniques are commonly used to predict how a ligand might interact with a protein's active site, but such studies for this compound have not been published.

Analysis of Hydrophobic and Hydrogen Bonding Interactions

A detailed analysis of the hydrophobic and hydrogen bonding interactions of this compound with a biological target is not available in the scientific literature. While the molecule possesses features that could participate in such interactions—the fluorophenyl group for potential hydrophobic and halogen bonding, and the carboxamide group for hydrogen bonding—specific computational studies illustrating these interactions are absent.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Development of Predictive Models for Biological Activities

No QSAR models have been developed specifically for this compound or a closely related series of analogs that would allow for the prediction of its biological activities. QSAR studies require a dataset of compounds with measured biological activity to derive a mathematical relationship between chemical structure and activity, and such a dataset for this compound is not publicly documented.

Identification of Key Structural Descriptors for Activity Modulation

As no QSAR models have been published, there is no identification of key structural descriptors for this compound that would be critical for modulating its biological activity.

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Flexibility Studies

There are no published molecular dynamics (MD) simulation studies that investigate the conformational dynamics and flexibility of this compound. MD simulations provide insights into the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, but this level of analysis for the specified compound is not available in the public domain.

Solvent Interaction Analysis

The interaction of this compound with different solvents is a critical factor in understanding its solubility, stability, and bioavailability. Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are employed to model these interactions.

Explicit and implicit solvation models are the two primary approaches used. Explicit solvent models involve simulating individual solvent molecules around the solute, providing a detailed picture of the solvation shell. Molecular dynamics (MD) simulations with explicit water molecules, for instance, can reveal the formation and dynamics of hydrogen bonds between the amide group of the compound and surrounding water.